molecular formula C18H20ClNO2S B2484258 (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396856-37-3

(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2484258
CAS RN: 1396856-37-3
M. Wt: 349.87
InChI Key: QXPNMZOPWHMVLJ-UHFFFAOYSA-N
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Description

The compound is part of a broader category of chemical entities featuring chlorophenyl and furan components, often explored for their potential in various applications due to their unique structural and chemical properties. These compounds are of interest in material science, medicinal chemistry, and organic synthesis due to their versatile functional groups and reactivity.

Synthesis Analysis

Synthesis of related compounds often involves substitution reactions, amidation, Friedel-Crafts acylation, and condensation processes. For instance, synthesis approaches for similar compounds include the use of starting materials like piperidine-4-carboxylic acid and various chlorides or sulfonyl chlorides under specific conditions to achieve desired modifications and functional group incorporations (Zheng, 2010).

Molecular Structure Analysis

Crystallographic and spectroscopic techniques, including X-ray diffraction and NMR, are pivotal in determining the molecular structure of synthesized compounds. These analyses reveal the conformation of the piperidine ring, the geometry around sulfur atoms, and the presence of intra- and intermolecular hydrogen bonding, which are crucial for understanding the compound's three-dimensional structure and reactivity (Karthik et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups like furan, chlorophenyl, and methanone. These groups participate in various chemical reactions, including nucleophilic addition and Michael-type reactions, providing a pathway for further chemical modifications and the synthesis of derivatives with potential biological activities (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, can be influenced by the molecular structure. Thermal analysis indicates stability over a specific temperature range, which is essential for storage and application considerations (Karthik et al., 2021).

Chemical Properties Analysis

The electronic structure, including HOMO-LUMO gap and molecular electrostatic potential maps, provides insights into the compound's reactivity, identifying reactive sites for further chemical reactions or binding interactions. These properties are critical for designing compounds with desired chemical reactivity or biological activity (Karthik et al., 2021).

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies : The synthesis of compounds with structural similarities to (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves complex synthetic routes, including amidation, Friedel-Crafts acylation, and hydration processes. For example, the preparation of piperidine derivatives from piperidine-4-carboxylic acid and ethyl carbonochloridate demonstrates a methodological approach with a reasonable overall yield, highlighting the synthesis process's efficiency and the structures' confirmation through NMR spectroscopy (Zheng Rui, 2010).

Crystal and Molecular Structure : The characterization of crystal and molecular structures provides critical insights into the compound's properties. For instance, studies on compounds with chlorophenyl and piperidinyl groups have elucidated the geometry, hydrogen bonding, and intermolecular interactions through X-ray diffraction and spectroscopic techniques, revealing detailed structural information that aids in understanding the compound's physical and chemical behavior (B. Revathi et al., 2015).

Biological Evaluation and Applications

Antimicrobial Activity : Derivatives structurally related to (2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal activities. The incorporation of furan and nitrophenyl groups, alongside the piperidine moiety, has shown promising antimicrobial properties. Microwave-assisted synthesis techniques have enhanced the yield and environmental friendliness of these processes, demonstrating the compounds' potential as leads for developing new antimicrobial agents (P. Ravula et al., 2016).

Thermal and Optical Studies : Research on derivatives with similar structural motifs includes thermal, optical, and structural studies alongside theoretical calculations to explore the compounds' properties. Such studies provide a foundation for understanding the materials' stability and electronic properties, contributing to the development of new materials with potential applications in various fields, including optoelectronics and materials science (C. S. Karthik et al., 2021).

properties

IUPAC Name

(2-chlorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPNMZOPWHMVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

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